N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Description
N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (CAS: 303988-14-9) is a benzenecarboxamide derivative featuring a cyclopropyl substituent, a nitro group at the 3-position, and a 4-methylphenylsulfanyl moiety at the 4-position of the benzene ring . These groups are known to influence electronic properties, solubility, and binding interactions in analogous compounds .
Properties
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-2-7-14(8-3-11)23-16-9-4-12(10-15(16)19(21)22)17(20)18-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPDOQWSMWQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3CC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205842 | |
| Record name | N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-14-9 | |
| Record name | N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfurization: The attachment of the sulfanyl group to the benzene ring.
Amidation: The formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfur-containing reagents for sulfurization, and cyclopropyl halides for cyclopropylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound can be compared to structurally related molecules, focusing on substituent effects, heterocyclic systems, and functional groups. Below is an analysis based on evidence from thiadiazole derivatives, benzazepinones, and other carboxamides.
Thiadiazole Derivatives with Sulfanyl Linkages
The thiadiazole derivative 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole () shares the 4-methylphenylsulfanyl group and aromatic systems with the target compound. Key differences include:
- Core Structure : The thiadiazole derivative has a fused 1,3,4-thiadiazole ring system, whereas the target compound is based on a benzene ring.
- Conformation : The thiadiazole derivative adopts a butterfly-like conformation with near-planar aromatic rings (dihedral angles: 0.8–0.9°), which may enhance π-π stacking interactions. In contrast, the planar nitrobenzenecarboxamide core of the target compound might exhibit different electronic properties due to the electron-withdrawing nitro group .
- Crystallographic Data: The thiadiazole compound crystallizes in a monoclinic system (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°), with geometry consistent with related derivatives. No crystallographic data are available for the target compound, but its nitro group could introduce steric or electronic perturbations in crystal packing .
Carboxamide Analogues
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS: 204251-18-3): This pyrazole-based carboxamide lacks the sulfanyl and nitro groups but shares the carboxamide functionality.
- Benzazepinone Derivatives (e.g., 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, CAS: 303987-93-1): These compounds feature a seven-membered heterocycle with fluorinated substituents. The fluorobenzyl group may enhance metabolic stability compared to the cyclopropyl group in the target compound, which is smaller and more rigid .
Functional Group Analysis
- Sulfanyl Linkage : Both the target compound and the thiadiazole derivative () contain sulfanyl groups, which can participate in hydrogen bonding or metal coordination. However, the thiadiazole’s additional sulfur atoms may confer greater conformational flexibility .
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces steric constraints and unique electronic effects compared to the benzyl or methyl groups in analogues like 303987-93-1 and 204251-18-3 .
Research Implications and Limitations
While the provided evidence highlights structural parallels with thiadiazoles and carboxamides, direct comparisons of biological activity, solubility, or synthetic routes are hindered by the lack of experimental data for the target compound. For instance:
- The thiadiazole derivative’s planar conformation and sulfur-rich structure may enhance interactions with biological targets like enzymes or receptors, whereas the nitro group in the target compound could alter binding kinetics .
- The cyclopropyl group’s rigidity might reduce metabolic degradation compared to flexible alkyl chains in other analogues .
Further studies using crystallographic tools (e.g., SHELXL ) and computational modeling are needed to elucidate the target compound’s properties relative to its analogues.
Biological Activity
N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide, with the chemical formula and CAS number 303988-14-9, is a compound characterized by a unique molecular structure that includes a cyclopropyl group, a nitro group, and a sulfanyl group attached to a benzene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can engage in redox reactions, while the sulfanyl group may form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of various biological targets, leading to diverse physiological effects.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structural features can inhibit inflammatory pathways, suggesting potential therapeutic effects in inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Here are some key findings:
- Synthesis : The compound is synthesized through a multi-step process involving sulfurization and amidation reactions, which are critical for introducing the sulfanyl and carboxamide groups, respectively.
- Biological Assays : In vitro assays have demonstrated that the compound exhibits significant activity against certain cancer cell lines, indicating its potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- In a study conducted on murine models, this compound was shown to reduce the levels of pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis.
-
Case Study on Anticancer Activity :
- A recent publication highlighted the compound's efficacy against breast cancer cell lines, where it was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3S |
| CAS Number | 303988-14-9 |
| Potential Activities | Anti-inflammatory, Anticancer |
| Key Mechanisms | Redox reactions, Apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
